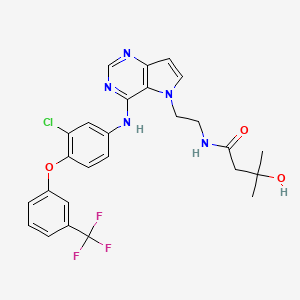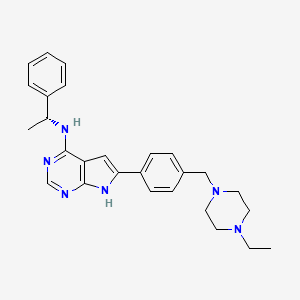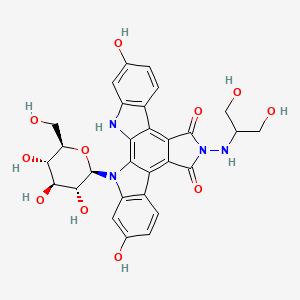
Tak-285
Overview
Description
TAK-285 is a novel investigational compound developed by Takeda Pharmaceutical Company. It is a dual inhibitor of human epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are proteins involved in the regulation of cell growth and survival. This compound has shown potential in the treatment of various cancers by selectively targeting these receptors .
Scientific Research Applications
TAK-285 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and HER2.
Biology: Investigated for its effects on cellular signaling pathways and cancer cell proliferation.
Medicine: Evaluated in clinical trials for its potential to treat cancers that overexpress EGFR and HER2.
Industry: Utilized in the development of new therapeutic agents targeting EGFR and HER2 .
Mechanism of Action
Target of Action
TAK-285 is a novel investigational compound that specifically targets the human epidermal growth factor receptor (EGFR) and HER2 . These receptors are members of the erbB protein kinase family, which play critical roles in cell growth and proliferation .
Mode of Action
This compound acts as a dual EGFR/HER2 inhibitor . It inhibits the dimerization of the EGFR protein family members, including HER1/EGFR and HER2 . This inhibition prevents the activation of the intracellular kinase, thereby disrupting the phosphorylation cascade that results in enhanced cellular proliferation and survival in tumor cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway. By inhibiting the dimerization of EGFR and HER2, this compound disrupts the downstream signaling cascade, which includes the PI3K/Akt and MAPK pathways . These pathways are crucial for cell survival and proliferation, especially in cancer cells.
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, the blood-brain barrier can affect the efficacy of this compound in treating brain metastases .
Safety and Hazards
TAK-285 was well tolerated in a phase I first-in-human study . Dose-limiting toxicities noted in two patients who received 400 mg b.i.d. were grade 3 increases in aminotransferases and grade 3 decreased appetite . Safety data sheets recommend avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAK-285 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary information held by Takeda Pharmaceutical Company. it generally involves the use of organic solvents, catalysts, and controlled reaction temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the quality and consistency of the compound. The process involves large-scale synthesis, purification, and quality control measures to produce this compound in sufficient quantities for clinical and research purposes .
Chemical Reactions Analysis
Types of Reactions
TAK-285 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of this compound with modified chemical properties .
Comparison with Similar Compounds
Similar Compounds
Lapatinib: Another dual inhibitor of EGFR and HER2, used in the treatment of breast cancer.
Neratinib: An irreversible inhibitor of EGFR, HER2, and HER4, used in the treatment of breast cancer.
Afatinib: An irreversible inhibitor of EGFR, HER2, and HER4, used in the treatment of non-small cell lung cancer
Uniqueness of TAK-285
This compound is unique in its ability to selectively inhibit EGFR and HER2 with high potency and specificity. It has shown greater selectivity for these receptors compared to other similar compounds, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
N-[2-[4-[3-chloro-4-[3-(trifluoromethyl)phenoxy]anilino]pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-3-hydroxy-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClF3N5O3/c1-25(2,37)14-22(36)31-9-11-35-10-8-20-23(35)24(33-15-32-20)34-17-6-7-21(19(27)13-17)38-18-5-3-4-16(12-18)26(28,29)30/h3-8,10,12-13,15,37H,9,11,14H2,1-2H3,(H,31,36)(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQXEVJIFYIBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NCCN1C=CC2=C1C(=NC=N2)NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClF3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236136 | |
| Record name | TAK-285 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871026-44-7 | |
| Record name | TAK-285 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871026447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK-285 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAK-285 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70CCB438L6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)
![N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1684440.png)








![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)

